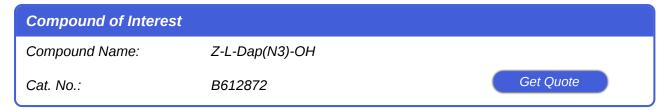


Z-L-Dap(N3)-OH: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of **Z-L-Dap(N3)-OH**, a key reagent in the field of bioconjugation and chemical biology.

Core Properties of Z-L-Dap(N3)-OH

Z-L-Dap(N3)-OH, with the IUPAC name (2S)-3-azido-2-

(phenylmethoxycarbonylamino)propanoic acid, is a non-canonical amino acid derivative.[1][2] It features a terminal azide group, making it a valuable tool for "click chemistry" reactions.[1][2][3] The benzyloxycarbonyl (Z) group provides protection for the alpha-amino group, a common strategy in peptide synthesis. This compound is typically available as a free acid or as a cyclohexylamine (CHA) salt, the latter often presenting as a white crystalline powder.[1]

Table 1: Physicochemical Properties of **Z-L-Dap(N3)-OH** and Related Compounds



Property	Z-L-Dap(N3)-OH	Z-L-Dap(N3)-OH CHA Salt	Z-L-Dap-OH (for comparison)
Molecular Formula	C11H12N4O4[2]	C11H12N4O4 · C6H13N[1]	C11H14N2O4[4]
Molecular Weight	264.24 g/mol [2]	363.42 g/mol (calculated)	238.24 g/mol [4]
CAS Number	684270-44-8[2][3]	1821779-91-2[1]	35761-26-3
Appearance	Not specified	White crystalline powder[1]	Crystals
Melting Point	Not specified	Not specified	~240 °C (decomposes)
Optical Rotation	Not specified	Not specified	[α]20/D -39±1°, c = 1% in 1 M HCl
Purity	Not specified	>98%[1]	≥98.0%
Storage Conditions	2-8 °C[1][2]	2-8 °C[1]	Not specified
Solubility	Soluble in organic solvents such as DMSO and DMF.	Not specified	Not specified

Synthesis of Z-L-Dap(N3)-OH

While a specific, detailed protocol for the synthesis of **Z-L-Dap(N3)-OH** is not readily available in peer-reviewed literature, a general and plausible method involves the diazotransfer reaction on the corresponding amine precursor, Z-L-2,3-diaminopropionic acid (Z-L-Dap-OH). This method is widely used for the synthesis of azido compounds from primary amines.

Experimental Protocol: Synthesis via Diazotransfer

This protocol is adapted from established methods for the synthesis of azido amino acids.

Materials:



- · Z-L-Dap-OH
- Imidazole-1-sulfonyl azide hydrochloride (or triflic azide)
- Copper (II) sulfate (CuSO4)
- Sodium bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3)
- Methanol (MeOH)
- Water (H2O)
- · Dichloromethane (DCM) or Diethyl ether
- Hydrochloric acid (HCl)
- Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

- Dissolution: Dissolve Z-L-Dap-OH in a mixture of water and methanol.
- Addition of Reagents: Add a catalytic amount of CuSO4 to the solution. Subsequently, add imidazole-1-sulfonyl azide hydrochloride.
- pH Adjustment: Adjust the pH of the reaction mixture to approximately 9 using a saturated solution of sodium bicarbonate or potassium carbonate.
- Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
 - Wash the remaining aqueous solution with dichloromethane or diethyl ether to remove any unreacted diazo-transfer reagent.

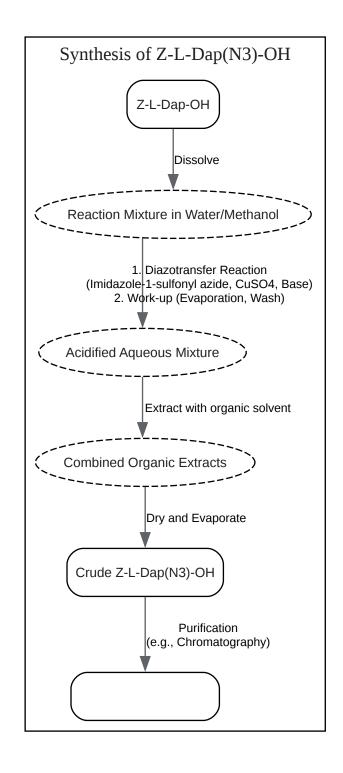






- Carefully acidify the aqueous layer to a pH of 2-3 with dilute HCl.
- Extract the product from the acidified aqueous layer with several portions of ethyl acetate or dichloromethane.
- Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude **Z-L-Dap(N3)-OH**.
- Purification: The crude product can be further purified by column chromatography on silica gel if necessary.





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Caption: Synthetic workflow for **Z-L-Dap(N3)-OH**.

Applications in Bioconjugation via Click Chemistry



Z-L-Dap(N3)-OH is primarily used to introduce an azide moiety into peptides or other molecules. This azide group can then be used for covalent modification through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] The two main types of click chemistry reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[6][7] This reaction forms a stable triazole linkage.

This protocol provides a general procedure for labeling an alkyne-modified biomolecule with an azide-containing molecule like a peptide synthesized with **Z-L-Dap(N3)-OH**.

Materials:

- Azide-modified peptide (synthesized using Z-L-Dap(N3)-OH)
- Alkyne-modified biomolecule (e.g., protein, nucleic acid)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- · Phosphate-buffered saline (PBS) or other suitable buffer
- DMSO (for dissolving non-aqueous soluble components)

Procedure:

- Preparation of Stock Solutions:
 - Dissolve the azide-modified peptide in DMSO or buffer to a stock concentration (e.g., 10 mM).

Foundational & Exploratory



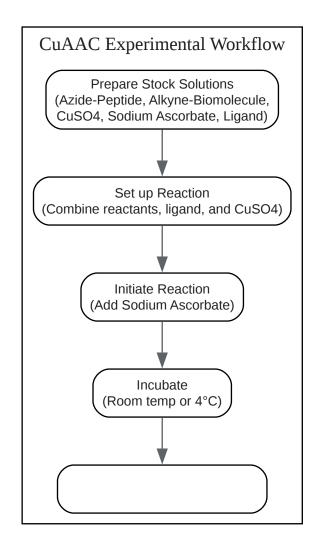


- Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS) to the desired concentration.
- Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

Reaction Setup:

- In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-modified peptide. A 2 to 10-fold molar excess of the smaller molecule (often the peptide) is typically used.
- Add the THPTA ligand to the reaction mixture.
- Add the CuSO4 solution.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
- Purification: Remove the excess reagents and catalyst from the conjugated product using methods such as dialysis, size-exclusion chromatography, or affinity purification.





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Caption: General workflow for CuAAC bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.[5][8] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[5][9]

This protocol describes the labeling of a biomolecule containing **Z-L-Dap(N3)-OH** with a DBCO-functionalized molecule.

Materials:

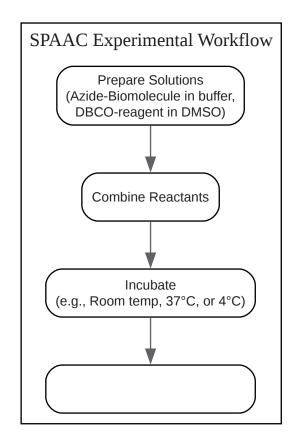


- Azide-modified biomolecule (containing Z-L-Dap(N3)-OH)
- DBCO-functionalized molecule (e.g., fluorescent dye, biotin)
- Phosphate-buffered saline (PBS) or other suitable buffer (pH ~7.4)
- DMSO (for dissolving DBCO reagent)

Procedure:

- Preparation of Solutions:
 - Dissolve the azide-modified biomolecule in the desired buffer to a known concentration.
 - Dissolve the DBCO-functionalized molecule in DMSO to create a concentrated stock solution (e.g., 10 mM).
- · Reaction Setup:
 - Add the DBCO stock solution to the solution of the azide-modified biomolecule. A 2 to 20-fold molar excess of the DBCO reagent is commonly used. The final concentration of DMSO should be kept low (typically <5%) to avoid negative effects on the biomolecule.
- Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).
- Purification: Purify the conjugated product from unreacted DBCO reagent and byproducts using appropriate methods such as dialysis, size-exclusion chromatography, or spin filtration.





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Caption: General workflow for SPAAC bioconjugation.

Conclusion

Z-L-Dap(N3)-OH is a versatile and powerful tool for the site-specific modification of peptides and other biomolecules. Its azide functionality provides a bioorthogonal handle for efficient and specific covalent bond formation via click chemistry. The availability of both copper-catalyzed and copper-free ligation methods allows for a broad range of applications, from the creation of well-defined bioconjugates for research purposes to the development of novel therapeutic and diagnostic agents. This guide provides the foundational knowledge for researchers to effectively utilize **Z-L-Dap(N3)-OH** in their work.

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References

- 1. aapep.bocsci.com [aapep.bocsci.com]
- 2. adc.bocsci.com [adc.bocsci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Z-Dap-OH | C11H14N2O4 | CID 2756313 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Peptide Conjugation via CuAAC 'Click' Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Team:TU Eindhoven/Background/SPAAC Reaction 2014.igem.org [2014.igem.org]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition Creative Biolabs [creative-biolabs.com]
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